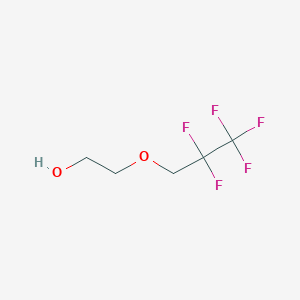

2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol

Description

Contextualization of the Compound as a Fluorinated Ether Alcohol Derivative

2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol, identified by the CAS number 757-08-4, is structurally classified as a fluorinated ether alcohol. fluorochem.co.ukaaronchem.com Its molecular architecture is a composite of two key functional components: a pentafluoropropoxy group (CF₃CF₂CH₂O-) and an ethanol (B145695) backbone (-CH₂CH₂OH).

The presence of the ether linkage (-O-) connecting a partially fluorinated alkyl chain to the ethanol unit defines it as a hydrofluoroether (HFE). The terminal hydroxyl (-OH) group further categorizes it as an alcohol. This dual functionality makes it a hybrid molecule with properties derived from both its fluorinated segment and its alcohol terminus. It is also considered a fluorotelomer alcohol, a class of compounds characterized by a perfluorinated carbon chain linked to a non-fluorinated alcohol group. nih.gov

Overview of the Significance of Fluoroalkoxy Moieties and Hydroxyl Functionalities in Chemical Sciences

The strategic incorporation of fluorine into organic molecules profoundly alters their properties, a principle that is central to modern medicinal and materials chemistry. nih.govresearchgate.net

Fluoroalkoxy Moieties: The pentafluoropropoxy group in the title compound is a prime example of a fluoroalkoxy moiety. The presence of multiple fluorine atoms imparts several critical characteristics:

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making molecules containing this bond often resistant to metabolic degradation. jst.go.jpresearchgate.net This increased stability is a highly sought-after attribute in the design of pharmaceuticals and agrochemicals. nih.govmdpi.com

Electronic Effects: Fluorine is the most electronegative element, and its presence in a molecule creates strong inductive effects. nih.gov This can significantly alter the acidity (pKa) of nearby functional groups, influencing molecular interactions and reactivity. mdpi.com

Lipophilicity Modulation: Fluorination is a key strategy for fine-tuning a molecule's lipophilicity (its ability to dissolve in fats and oils). mdpi.com This property is crucial for controlling the absorption, distribution, and permeability of drugs across biological membranes. nih.govnih.gov

Hydroxyl Functionalities: The hydroxyl (-OH) group is one of the most versatile functional groups in chemistry. In the context of fluorinated molecules, it provides:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. nih.gov This capability is fundamental to molecular recognition, influencing how a molecule binds to biological targets or self-assembles in materials. While a C-F bond can be a weak hydrogen bond acceptor, it cannot donate one, making the hydroxyl group's role particularly important. nih.govresearchgate.net

Reactive Handle: The -OH group serves as a crucial site for further chemical modification, allowing the molecule to be used as a building block for synthesizing more complex structures.

Historical Development and Current Research Trajectories in Fluorinated Alcohol and Ether Chemistry

The history of organofluorine chemistry began well before the isolation of elemental fluorine by Henri Moissan in 1886. nih.govnumberanalytics.com Early milestones include the first synthesis of an organofluorine compound, methyl fluoride (B91410), in 1835, and Alexander Borodin's pioneering work on halogen exchange reactions in 1862. nih.gov The development of key fluorination methods, such as the Swarts reaction, and industrial processes like electrochemical fluorination in the mid-20th century, paved the way for the widespread availability and application of fluorinated compounds, including alcohols and ethers. researchgate.netnumberanalytics.com

Current research continues to build on this foundation, with several key trajectories:

Advanced Solvents: Highly fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are valued as specialized solvents that can stabilize reactive intermediates and enable challenging chemical transformations. wikipedia.org

Pharmaceutical and Agrochemical Synthesis: Fluorinated ether alcohols serve as important intermediates and building blocks in the synthesis of new bioactive molecules. Their unique combination of metabolic stability and tailored lipophilicity makes them attractive for drug design. mdpi.comresearchgate.net

Environmental Studies: As the use of fluorinated compounds has grown, so has the focus on their environmental fate. Research into the atmospheric degradation and potential for bioaccumulation of compounds like fluorotelomer alcohols is an active area of investigation. wikipedia.org

Physicochemical Properties

Key identifiers and properties for this compound and its closely related precursor, 2,2,3,3,3-Pentafluoro-1-propanol (B1212958), are summarized below.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,3,3,3-pentafluoropropoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5O2/c6-4(7,5(8,9)10)3-12-2-1-11/h11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJGSXYVIXIRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566155 | |

| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757-08-4 | |

| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a powerful technique for probing the structure of molecules in solution. For a molecule like 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol, both proton (¹H) and fluorine-19 (¹⁹F) NMR would be essential for a complete structural assignment.

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the neighboring oxygen and the highly fluorinated propyl group.

The expected proton signals are:

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which would be concentration and solvent dependent.

Methylene (B1212753) Protons adjacent to the hydroxyl group (-CH₂OH): A triplet, due to coupling with the adjacent -OCH₂- protons.

Methylene Protons of the ethoxy group (-OCH₂-): A triplet, due to coupling with the -CH₂OH protons. The proximity to the pentafluoropropoxy group would likely shift this signal downfield.

Methylene Protons of the propoxy group (-OCH₂CF₂-): This signal would appear as a triplet of triplets due to coupling with both the adjacent methylene protons (if any were present on the adjacent carbon) and the fluorine atoms on the neighboring CF₂ group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -OH | Variable (e.g., 1-5) | Broad Singlet | N/A |

| -CH₂OH | ~3.7 | Triplet | ~5-7 |

| -OCH₂- | ~3.9 | Triplet | ~5-7 |

Note: The predicted values are estimates based on similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for directly analyzing the fluorine atoms in a molecule. For this compound, two distinct fluorine environments are present: the -CF₂- group and the -CF₃ group.

The expected fluorine signals are:

Trifluoromethyl Group (-CF₃): A triplet, due to coupling with the adjacent -CF₂- group.

Difluoromethylene Group (-CF₂-): A quartet, due to coupling with the adjacent -CF₃ group.

The chemical shifts in ¹⁹F NMR are typically referenced to an internal standard like CFCl₃ (δ = 0 ppm). The significant chemical shift dispersion in ¹⁹F NMR allows for clear resolution of signals from different fluorine environments.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JFF, Hz) |

|---|---|---|---|

| -CF₃ | ~ -80 to -85 | Triplet | ~ 5-10 |

Note: The predicted values are estimates based on typical chemical shifts for similar fluorinated moieties. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₅H₇F₅O₂), the expected exact mass can be calculated.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 195.0435 |

| [M+Na]⁺ | 217.0254 |

Note: These values are calculated based on the most abundant isotopes of each element.

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for ethers and alcohols include cleavage of C-O and C-C bonds. For this molecule, characteristic fragments would be expected from the loss of the pentafluoropropyl group or parts of the ethoxy chain.

While this compound is a small molecule, ASAP/HRMS is a valuable technique for the rapid analysis of solid and liquid samples with minimal preparation. In the context of related research, such as the analysis of fluorinated polymers for which this compound could be a monomer or precursor, ASAP/HRMS would allow for the direct detection of the compound in a complex matrix. This technique would provide rapid confirmation of its presence and molecular formula.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification and Intermolecular Interactions

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands corresponding to its various functional groups. The key vibrational modes can be assigned by considering the contributions from the pentafluoropropoxy group, the ethyl ether linkage, and the terminal hydroxyl group.

Key Functional Group Vibrations:

O-H Stretching: The hydroxyl group gives rise to a broad and intense absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a clear indication of intermolecular hydrogen bonding between molecules. The exact position and shape of this band are sensitive to the concentration and the physical state of the sample.

C-H Stretching: The stretching vibrations of the C-H bonds in the ethyl group are expected to appear in the 2850-3000 cm⁻¹ region.

C-F Stretching: The presence of multiple fluorine atoms results in strong absorption bands in the 1100-1400 cm⁻¹ region. These bands are characteristic of the C-F stretching modes of the pentafluoropropyl group.

C-O Stretching: The C-O stretching vibrations of the ether linkage and the primary alcohol are expected in the 1050-1150 cm⁻¹ region.

O-H Bending: The in-plane bending vibration of the O-H group typically appears around 1420 cm⁻¹.

CH₂ Bending: The scissoring and wagging vibrations of the methylene groups are expected in the 1400-1470 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively.

Intermolecular Interactions:

The primary intermolecular interaction in this compound is hydrogen bonding, originating from the hydroxyl group. The electronegative fluorine atoms can influence the acidity of the hydroxyl proton, potentially leading to stronger hydrogen bonds compared to non-fluorinated analogues. This increased acidity can be observed as a more significant red shift (shift to lower wavenumbers) of the O-H stretching band in the FTIR spectrum.

A comparative analysis with a structurally similar compound, 2,2,3,3-tetrafluoro-1-propanol, provides further insight. Computational studies on this molecule have identified several stable conformers, each with a unique set of vibrational frequencies. researchgate.net This suggests that this compound may also exist as a mixture of conformers in the gas and liquid phases, which would contribute to the complexity of its FTIR spectrum.

Interactive Data Table: Predicted FTIR Peak Assignments

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 | Alcohol |

| C-H Stretch | 2850-3000 | Alkane |

| C-F Stretch | 1100-1400 | Fluoroalkane |

| C-O Stretch | 1050-1150 | Ether, Alcohol |

| O-H Bend | ~1420 | Alcohol |

| CH₂ Bend | 1400-1470 | Alkane |

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures of Analogues

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported, an examination of the solid-state structures of analogous fluorinated compounds can provide valuable insights into the potential molecular and supramolecular arrangements.

The solid-state packing of fluorinated molecules is governed by a combination of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and sometimes, weaker interactions involving fluorine atoms. In the case of analogues of this compound, the interplay between the hydrogen-bonding hydroxyl group and the highly fluorinated tail is expected to be a dominant factor in the crystal packing.

Expected Supramolecular Motifs in Analogues:

Hydrogen-Bonded Networks: The hydroxyl groups are expected to form extensive hydrogen-bonded networks, which could manifest as chains, sheets, or more complex three-dimensional architectures. The geometry of these networks would be influenced by the steric bulk and conformational flexibility of the fluorinated tail.

Fluorinated Domains: The perfluorinated chains have a tendency to segregate from the hydrocarbon portions of the molecules, leading to the formation of distinct "fluorous" domains within the crystal lattice. This segregation is driven by the low polarizability of the C-F bond and the desire to minimize unfavorable interactions with the hydrocarbon segments.

Aryl-Perfluoroaryl Stacking: In analogues containing aromatic rings, π-π stacking interactions between electron-rich aryl groups and electron-deficient perfluoroaryl groups can be a powerful tool for directing the supramolecular assembly. researchgate.net These interactions can influence the orientation of molecules and the resulting hydrogen-bonding patterns.

The self-assembly of per- and polyfluoroalkyl substances (PFAS) often leads to the formation of highly ordered supramolecular structures, such as bilayers and vesicles, even at low concentrations. nih.gov This propensity for self-organization suggests that crystalline analogues of this compound would likely exhibit well-defined layered structures.

Interactive Data Table: Common Intermolecular Interactions in Fluorinated Analogues

| Interaction Type | Description | Expected Influence on Crystal Packing |

| O-H···O Hydrogen Bonding | Strong, directional interaction between hydroxyl groups. | Primary driver of supramolecular assembly, forming chains or sheets. |

| C-H···F Hydrogen Bonding | Weaker hydrogen bond involving a C-H donor and a fluorine acceptor. | Can contribute to the fine-tuning of the crystal packing. |

| Dipole-Dipole Interactions | Arise from the polar C-F and C-O bonds. | Influence the relative orientation of molecules in the lattice. |

| van der Waals Forces | Non-specific attractive forces. | Contribute to the overall cohesive energy of the crystal. |

| Fluorous Interactions | Segregation of fluorinated and non-fluorinated parts of the molecules. | Leads to the formation of distinct domains within the crystal structure. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule, which in turn dictates its physical and chemical behavior.

Density Functional Theory (DFT) Studies on Reactivity and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly valuable for studying the reactivity and energetics of molecules like 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol. DFT calculations can provide insights into various molecular properties that govern reactivity, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

For analogous hydrofluoroethers, DFT has been employed to study their atmospheric oxidation mechanisms, particularly their reactions with hydroxyl (OH) radicals. acs.org These studies typically calculate the energies of reactants, transition states, and products to map out the reaction pathway and determine the most favorable reaction channels.

A hypothetical DFT analysis of this compound would likely involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. From these calculations, a range of electronic properties could be determined, as illustrated in the conceptual data table below.

Conceptual DFT-Calculated Molecular Properties (Note: The following data is illustrative and not based on actual calculations for this compound)

| Property | Conceptual Value | Unit |

|---|---|---|

| Total Energy | [Value] | Hartrees |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT. They are often used as a benchmark for DFT results. For small to medium-sized molecules, ab initio calculations can yield energies and geometries that are in excellent agreement with experimental data. A high-accuracy ab initio study on this compound would provide a definitive understanding of its electronic structure and energetics.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ether linkage and the hydroxyl group in this compound means that it can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by calculating the potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

Analysis of Gauche and Trans Conformations

Conceptual Relative Energies of Conformers (Note: The following data is illustrative and not based on actual calculations for this compound)

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Trans | ~180° | 0.0 (Reference) |

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for elucidating the step-by-step process of a chemical reaction. By identifying the transition states—the highest energy points along the reaction coordinate—and the intermediates, a complete reaction mechanism can be constructed.

Prediction of Reaction Gibbs Energies and Rate Constants

For a given reaction, such as the atmospheric oxidation of this compound by OH radicals, computational methods can be used to calculate the Gibbs free energy of reaction (ΔG). A negative ΔG indicates a spontaneous reaction. Furthermore, by applying transition state theory, it is possible to predict the reaction rate constant (k), which quantifies the speed of the reaction. Studies on other hydrofluoroethers have successfully used these methods to determine their atmospheric lifetimes and global warming potentials. acs.orgresearchgate.net

Conceptual Reaction Energetics (Note: The following data is illustrative and not based on actual calculations for this compound)

| Reaction Parameter | Conceptual Value | Unit |

|---|---|---|

| Activation Energy (Ea) | [Value] | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | [Value] | kcal/mol |

Solvation Models and Their Application to Fluorinated Alcohol Systems

In computational chemistry, solvation models are essential for describing the influence of a solvent on the properties and behavior of a solute molecule, such as this compound. These models are broadly categorized into explicit and implicit approaches. muni.cz Explicit solvent models treat individual solvent molecules, offering a high level of detail but at a significant computational cost. muni.cz Implicit (or continuum) models represent the solvent as a continuous medium with a defined dielectric constant, providing a computationally less expensive way to account for bulk solvent effects. muni.czfaccts.de

For fluorinated alcohol systems, both implicit and explicit models are applied to understand their unique solution-phase behavior. Fluorinated alcohols are known for their distinct properties, including high hydrogen-bond donating capacity and a tendency to induce specific C-H activation reactions, which are influenced by solvation. rsc.orgnih.gov

Implicit models like the Conductor-like Polarizable Continuum Model (C-PCM) and the Solvation Model based on Density (SMD) are frequently used. faccts.de These models place the solute in a molecular-shaped cavity within the solvent continuum and calculate the solute-solvent interaction electrostatically. faccts.de For instance, computational studies on the role of fluorinated alcohols in nucleophilic fluorination reactions use such models to calculate the free energy of solvation and predict how these alcohols stabilize fluoride (B91410) ions through hydrogen bonding, thereby enhancing reaction selectivity. acs.org The accuracy of these models is crucial; studies assessing their performance aim to predict experimental values like the heat of vaporization for a range of organic solvents. msu.edu

Hybrid models, which combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, offer a balance between accuracy and computational efficiency. This approach is particularly useful for systems where specific short-range interactions, like hydrogen bonds between the fluorinated alcohol and solvent molecules, are critical. muni.cz

| Model Type | Description | Advantages | Disadvantages | Typical Application for Fluorinated Alcohols |

|---|---|---|---|---|

| Implicit (Continuum) | Solvent is treated as a continuous, polarizable medium (e.g., C-PCM, SMD). | Computationally inexpensive; good for capturing long-range electrostatic effects. | Ignores specific, short-range interactions like hydrogen bonds; less accurate for complex systems. | Calculating bulk solvation energies, predicting reaction thermodynamics and kinetics in solution. acs.org |

| Explicit | Individual solvent molecules are explicitly included in the simulation (e.g., in Molecular Dynamics). | Provides detailed information on specific solute-solvent interactions (e.g., hydrogen bonding); highly accurate. | Computationally very expensive; requires extensive sampling to converge properties. | Studying the detailed structure of the first solvation shell and specific hydrogen bond networks. nih.gov |

| Hybrid (Explicit/Implicit) | The first solvation shell is treated explicitly, while the rest of the solvent is treated as a continuum. | Balances computational cost and accuracy; captures key short-range interactions. | More complex to set up than pure implicit or explicit models. | Investigating systems where both specific local interactions and bulk solvent effects are important. |

Prediction of Spectroscopic Parameters via Computational Methods (e.g., ¹⁹F NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting spectroscopic parameters, offering a way to assign and interpret experimental data. nih.govrsc.org For fluorinated compounds like this compound, the prediction of ¹⁹F NMR chemical shifts is of significant interest. researchgate.net

The accurate prediction of ¹⁹F NMR chemical shifts is challenging due to the high electron density of the fluorine atom, but reliable calculations can aid in structural elucidation and the study of molecular interactions. nih.gov The process typically involves geometry optimization of the molecule followed by an NMR calculation using a specific functional and basis set. nih.gov Studies have evaluated various DFT-based procedures to find a balance between accuracy and modest computational cost. For example, the ωB97XD functional with the aug-cc-pvdz basis set has been recommended for its combination of accuracy and efficiency, yielding a root-mean-square (RMS) error of 3.57 ppm in one study. rsc.orgrsc.org

Linear scaling methods are often employed to correct for systematic errors in the computations, which significantly improves the correlation between calculated and experimental chemical shifts. nih.gov The choice of basis set can have a substantial impact on accuracy; for instance, using a B3LYP functional, the 6-31+G(d,p) basis set provided a mean absolute deviation (MAD) of 2.1 ppm, whereas a smaller 6-31G basis set resulted in a much higher MAD of 4.0 ppm. nih.gov

Furthermore, the inclusion of solvent effects via continuum models like SMD can slightly improve the accuracy of predictions. For a set of compounds measured in chloroform, adding a continuum model decreased the maximum error from 8.2 ppm (gas phase) to 7.2 ppm. nih.gov These computational tools have been successfully applied to determine the conformationally averaged ¹⁹F chemical shifts of complex molecules like 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, where stereoelectronic effects involving fluorine are dominant. rsc.orgrsc.org

| Method (Functional/Basis Set) | Mean Absolute Deviation (MAD) / RMS Error | Key Findings |

|---|---|---|

| B3LYP/6-31G // B3LYP/6-31+G(d,p) | 4.0 ppm (MAD) | Smaller basis set leads to significantly higher deviation. nih.gov |

| B3LYP/6-31+G(d,p) // B3LYP/6-31+G(d,p) | 2.1 ppm (MAD) | Recommended for rapid and reasonably accurate predictions. nih.gov |

| B3LYP/6-311+G(2d,p) // B3LYP/6-31+G(d,p) | 1.7 ppm (MAD) | Larger basis set offers improved performance. nih.gov |

| ωB97XD/aug-cc-pvdz | 3.57 ppm (RMS Error) | Identified as having the best combination of accuracy and computational time for a diverse set of molecules. rsc.orgrsc.org |

Studies on Intermolecular Interactions and Hydrogen Bonding Strengths

The intermolecular interactions of fluorinated alcohols are a subject of intense theoretical investigation due to the profound effects of fluorination on molecular properties. The introduction of fluorine atoms near a hydroxyl group significantly modulates its hydrogen-bonding capabilities. researchgate.net Specifically, the strong electron-withdrawing nature of the pentafluoropropyl group in this compound is expected to increase the acidity of the hydroxyl proton, making it a stronger hydrogen-bond donor compared to its non-fluorinated analogues. nih.gov

Computational studies on similar molecules, such as fluorotelomer alcohols (FTOHs), confirm this trend. The solute hydrogen-bond acidity descriptor (A) is significantly higher for FTOHs than for non-fluorinated alkan-1-ols, while the hydrogen-bond basicity descriptor (B) is lower. nih.gov This indicates that the oxygen atom in fluorinated alcohols is a weaker hydrogen-bond acceptor.

Quantum chemical calculations are used to explore both intramolecular and intermolecular hydrogen bonds. While the C-F bond is a poor hydrogen-bond acceptor, studies on γ-fluorinated alcohols have demonstrated the existence of weak intramolecular OH···F hydrogen bonds, which can influence the conformational preferences of the molecule. nih.govresearchgate.net For intermolecular interactions, theoretical studies on the dimerization of a similar compound, 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFP), revealed nearly 80 stable binary geometries, highlighting the structural diversity of these interactions. rsc.org The most stable dimers are formed from the most stable monomeric subunits, linked by conventional O-H···O hydrogen bonds. rsc.org

| Compound Class | H-Bond Acidity (A) | H-Bond Basicity (B) | Interpretation |

|---|---|---|---|

| Non-fluorinated alkan-1-ols | ~0.37 | ~0.45 | Moderate H-bond donor and acceptor capabilities. |

| Fluorotelomer Alcohols (FTOHs) | 0.60 - 0.84 | 0.14 - 0.31 | Significantly stronger H-bond donors and weaker H-bond acceptors due to the inductive effect of fluorine atoms. |

| 2,2,2-Trifluoroethanol (B45653) (TFE) | 1.05 | 0.00 | A very strong H-bond donor and an extremely weak H-bond acceptor. |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 1.51 | 0.00 | An exceptionally strong H-bond donor and an extremely weak H-bond acceptor. |

Advanced Research Applications and Emerging Areas for 2 2,2,3,3,3 Pentafluoropropoxy Ethan 1 Ol Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

Derivatives of 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol serve as valuable synthons in the construction of complex molecular architectures. The pentafluoropropoxy group can introduce desirable properties such as increased thermal stability, metabolic resistance, and modified electronic characteristics into the target molecules.

Fluorinated heterocycles are of paramount importance in medicinal chemistry, agrochemicals, and materials science. nih.govnih.govclockss.org The introduction of fluorine or fluoroalkyl groups can significantly alter the biological activity and physical properties of heterocyclic compounds. researchgate.net While direct synthesis of fluorinated heterocycles using derivatives of this compound is an emerging area, established synthetic routes to fluorinated heterocycles can be adapted to incorporate the pentafluoropropoxy ethyl moiety.

One common strategy for the synthesis of fluorinated heterocycles involves cycloaddition reactions. nih.gov For instance, [3+2] cycloaddition reactions using fluorinated 1,3-dipoles are a powerful tool for constructing five-membered heterocyclic rings. nih.gov Derivatives of this compound could be envisioned as precursors to novel fluorinated building blocks for such reactions. For example, the alcohol functionality could be transformed into other reactive groups to facilitate its incorporation into dipolarophiles or 1,3-dipoles.

Another approach is the use of fluoroalkyl amino reagents (FARs) in the synthesis of nitrogen-containing heterocycles. nih.gov These reagents have proven effective for introducing fluoroalkyl groups into various heterocyclic cores. A derivative of this compound could potentially be converted into a novel FAR, thereby enabling the synthesis of a new class of fluorinated heterocycles with the unique pentafluoropropoxy ethyl substituent.

Photochemical methods also offer a viable route to fluorinated heterocycles. clockss.org For example, the photoreaction of 1,2,4-oxadiazoles can be utilized to produce fluorinated 1,2,4-triazoles. clockss.org Incorporating the 2-(2,2,3,3,3-Pentafluoropropoxy)ethyl group into the oxadiazole precursor could lead to the formation of novel triazole derivatives.

Table 1: General Strategies for the Synthesis of Fluorinated Heterocycles

| Synthetic Strategy | Description | Potential Application for this compound Derivatives |

| Cycloaddition Reactions | Construction of heterocyclic rings through the reaction of components like 1,3-dipoles and dipolarophiles. nih.gov | Derivatives can be functionalized to act as either the 1,3-dipole or the dipolarophile. |

| Fluoroalkyl Amino Reagents (FARs) | Introduction of fluoroalkyl moieties into heterocyclic systems. nih.gov | Conversion of the alcohol to an amino group could generate a novel FAR. |

| Photochemical Synthesis | Utilization of light to induce cyclization and rearrangement reactions to form heterocyclic rings. clockss.org | Incorporation into photosensitive precursors like 1,2,4-oxadiazoles. |

Functionalized methacrylates are important monomers for the synthesis of specialty polymers with tailored properties. The incorporation of fluorine can enhance properties such as chemical resistance, thermal stability, and low surface energy. A notable derivative of this compound is 2-Oxo-2-(2,2,3,3,3-pentafluoropropoxy)ethyl methacrylate (B99206).

The synthesis of such a methacrylate monomer would typically involve the esterification of methacrylic acid or its derivatives with a functionalized alcohol. In this case, the parent alcohol, this compound, would first be converted to an intermediate containing a second hydroxyl group that can then be esterified. A plausible synthetic route could involve the reaction of the sodium salt of this compound with an ethyl haloacetate followed by hydrolysis and subsequent esterification with methacryloyl chloride.

The resulting monomer, 2-Oxo-2-(2,2,3,3,3-pentafluoropropoxy)ethyl methacrylate, can then be polymerized, either as a homopolymer or copolymerized with other monomers, to produce polymers with a high fluorine content. These polymers are expected to have applications in areas such as low surface energy coatings, high-performance elastomers, and advanced optical materials.

Development of Novel Reagents and Catalytic Systems

The unique electronic and steric properties imparted by the pentafluoropropoxy group make derivatives of this compound attractive candidates for the development of novel reagents and catalytic systems.

Fluoroalkoxy groups can be incorporated into ligands to modulate the electronic and steric environment of a metal center in a coordination complex. This can have a profound impact on the catalytic activity and selectivity of the metal complex. The 2-(2,2,3,3,3-Pentafluoropropoxy)ethyl moiety can be attached to common ligand scaffolds, such as phosphines, amines, or N-heterocyclic carbenes.

The electron-withdrawing nature of the pentafluoropropoxy group can influence the electron density at the metal center, which in turn can affect its reactivity in catalytic cycles. For example, in oxidation catalysis, a more electron-deficient metal center can be more reactive towards oxidative addition. Conversely, in reductive catalysis, a more electron-rich metal center may be desired. The steric bulk of the fluoroalkoxy group can also play a role in controlling the selectivity of a catalytic reaction by influencing the approach of the substrate to the active site.

Fluorous synthesis is a powerful technique that facilitates the purification of reaction products by utilizing the unique phase preference of highly fluorinated compounds. nih.gov A fluorous tag, a long perfluoroalkyl chain, is attached to a reactant or a reagent, allowing it to be selectively separated from non-fluorinated components by solid-phase extraction over a fluorous stationary phase or by liquid-liquid extraction with a fluorous solvent. nih.govnih.gov

While the 2-(2,2,3,3,3-Pentafluoropropoxy)ethyl group is not a traditional long-chain fluorous tag, its significant fluorine content can still impart a degree of "fluorophilicity" to molecules. This can be exploited in a "light fluorous" synthesis approach, where the separation of tagged molecules is still feasible, particularly with the aid of fluorous solid-phase extraction (F-SPE). nih.gov

Derivatives of this compound could be used to create fluorous-tagged reagents or scavengers. For example, a phosphine (B1218219) ligand bearing this fluoroalkoxy group could be used in a transition metal-catalyzed reaction. After the reaction, the fluorous-tagged catalyst and any unreacted starting material could be readily separated from the desired product by passing the reaction mixture through a fluorous silica (B1680970) gel cartridge.

Table 2: Potential Applications in Fluorous Synthesis

| Application | Description | Example Derivative |

| Fluorous-Tagged Reagents | Reagents modified with a fluoroalkoxy group to facilitate their removal after a reaction. | A phosphine ligand functionalized with the 2-(2,2,3,3,3-Pentafluoropropoxy)ethyl group. |

| Fluorous Scavengers | Fluoroalkoxy-functionalized molecules designed to react with and remove excess reagents or byproducts. | An amine or isocyanate derivative for scavenging unreacted acids or alcohols. |

| Fluorous Protecting Groups | Fluoroalkoxy-containing protecting groups that can be easily removed and separated from the deprotected substrate. | A silyl (B83357) ether or acetal (B89532) derivative of this compound. |

Contributions to Materials Science and Engineering Research

The incorporation of fluorinated moieties into polymers and other materials can lead to significant enhancements in their properties. The 2-(2,2,3,3,3-Pentafluoropropoxy)ethyl group, when incorporated into a material, can impart a combination of desirable characteristics, including hydrophobicity, oleophobicity, low refractive index, and high thermal and chemical stability.

Polymers derived from monomers such as 2-Oxo-2-(2,2,3,3,3-pentafluoropropoxy)ethyl methacrylate are expected to exhibit low surface energy, making them suitable for applications such as anti-fouling coatings, water-repellent textiles, and low-friction surfaces. The presence of the ether linkage in the monomer can also provide a degree of flexibility to the polymer backbone, which can be advantageous for certain applications.

In the field of optical materials, the low polarizability of the C-F bond leads to a low refractive index. Polymers containing the 2-(2,2,3,3,3-Pentafluoropropoxy)ethyl group could be used in the fabrication of optical components such as waveguides, anti-reflective coatings, and cladding for optical fibers.

Furthermore, the high thermal stability associated with fluorinated compounds suggests that materials incorporating this moiety could be suitable for use in high-temperature applications, such as in the aerospace and electronics industries. The chemical inertness of the fluorinated segment also makes these materials resistant to harsh chemical environments.

Design of Fluorinated Ether Solvents for Advanced Battery Electrolytes

The engineering of electrolytes with fluorinated ether solvents is a promising avenue for the development of high-performance lithium metal batteries. chemrxiv.orgchemrxiv.org The incorporation of fluorine atoms into ether molecules enhances their oxidative stability, a crucial property for battery electrolytes. chemrxiv.org The strong electron-withdrawing effect of fluorine reduces the electron density on the oxygen atoms, thereby weakening the solvation ability of the ether. chemrxiv.org This modulation of properties is key to designing electrolytes that can lead to longer-lasting and more efficient batteries.

The degree of fluorination in ether-based electrolyte solvents has a direct and significant impact on the performance of lithium-metal batteries. Research has consistently shown that a higher degree of fluorination is beneficial for the cycling performance and stability of these batteries. rsc.orgrsc.orgchemrxiv.orgosti.govresearchgate.net

A key advantage of using fluorinated solvents is their ability to form a robust solid-electrolyte interphase (SEI) on the battery's electrodes. rsc.orgrsc.orgosti.gov This protective layer is formed through the decomposition of the anion and the fluorinated solvent molecules. rsc.orgrsc.orgosti.gov However, a high degree of fluorination can also lead to some drawbacks. Increased fluorination improves oxidative stability but simultaneously reduces the solvent's binding strength to lithium ions, which can result in reduced ionic conductivity. rsc.org

Studies have shown that electrolytes with a higher degree of fluorination exhibit better long-term oxidative stability, which is crucial for the longevity of the battery. rsc.orgrsc.orgchemrxiv.orgosti.govresearchgate.net For instance, in a comparison of three fluorinated 1,2-diethoxyethane (B108276) (DEE) solvent molecules with varying degrees of fluorination (F1F0, F1F1, and F1F2), the cycling stability followed the order F1F0 < F1F1 < F1F2. rsc.orgrsc.orgchemrxiv.orgosti.govresearchgate.net The solvent with the highest fluorination degree, F1F2, enabled a lithium iron phosphate (B84403) (LFP) pouch cell to achieve 90 cycles before its capacity retention dropped to 80%. osti.gov In contrast, electrolytes with lower fluorination degrees showed poorer cycling stability due to their instability against both the anode and the cathode. rsc.orgrsc.orgchemrxiv.orgosti.govresearchgate.net

Conversely, highly fluorinated ethers can suffer from low ionic conductivity and a narrow temperature adaptability range. nih.govresearchgate.netscholarmate.com This has led researchers to explore mono-fluorinated linear ethers, which can offer a balance of properties, including enhanced solvated ability and a moderate affinity to Li+, improving ionic conductivity across a wide temperature range from -60 to 60 °C. nih.govresearchgate.net

The following table summarizes the relationship between the degree of fluorination and key battery performance metrics.

| Degree of Fluorination | Oxidative Stability | Ionic Conductivity | Cycling Stability | Overall Performance |

| High | Excellent | Lower | High | Improved longevity, but potentially lower power output. |

| Low | Moderate | Higher | Lower | Better power output, but shorter lifespan. |

| Optimized/Partial | Good | Good | Good | A balance between longevity and power, suitable for a wider range of applications. |

This table provides a generalized summary based on current research trends in fluorinated ether electrolytes.

A significant hurdle in the widespread application of fluorinated ethers in batteries is their high cost and the hazardous synthesis processes involved. rsc.org For example, the commonly used 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) is expensive and its synthesis involves explosive feedstocks. rsc.org

To address these challenges, research is focused on the rational design of new, partially fluorinated ethers that are inexpensive, environmentally friendly, and scalable. One such example is 1,1,1,2,3,3-hexafluoro-3-(2,2,3,3-tetrafluoro-propoxy)propane (HFTEP). rsc.org This solvent has been shown to enable impressive performance in high-voltage lithium-metal batteries. When paired with nickel-rich cathodes operating at 4.5–4.6 V, an electrolyte based on HFTEP allowed the cathode to retain 91% of its capacity after 200 cycles. rsc.org Furthermore, an anode-free pouch cell using this electrolyte retained 85% of its original capacity after 100 cycles. rsc.org

The development of "greener" synthetic routes is also a key area of focus. This includes exploring novel chemical reaction processes that use less toxic and more readily available raw materials, and which generate non-toxic by-products. eurekalert.org For instance, a new method for synthesizing sulfonyl fluorides, important compounds in "click chemistry," uses easily handled reagents and produces only non-toxic salts as by-products, minimizing environmental impact. eurekalert.org Another approach involves precision-controlled halogen exchange reactions to produce compounds like trifluoromethanesulfonyl fluoride (B91410) (TFSF) in an eco-friendly manner. mdpi.com

Synthesis and Characterization of Fluorinated Polymers and Surface Modifiers

The hydroxyl group in this compound makes it a valuable building block for the synthesis of a variety of fluorinated polymers and surface modifiers. nih.govresearchgate.net These materials are sought after for their unique properties, which are imparted by the presence of the fluorinated ether side chains.

The synthesis of these polymers can be achieved through various methods, including the polymerization of acrylate (B77674) monomers that have a fluorinated triethylene glycol as a pendant group. nih.gov Another approach involves creating fluorinated waterborne polyurethanes by reacting fluoro alcohol-terminated isocyanate trimers with other monomers. researchgate.net The resulting polymers can be characterized by their molecular structure, molar mass, and phase structure. researchgate.net

Fluorinated polymers derived from hydrofluoroether alcohols are known for creating surfaces with low surface tension, low viscosity, and good solvency. labinsights.nl These properties are highly desirable in a range of applications, from coatings to precision cleaning.

One of the most notable characteristics of these materials is their wettability. nih.gov For example, an acrylate polymer with a fluorinated triethylene glycol pendant group shows a smaller contact angle against water and non-fluorinated alcohols compared to a simple fluoroalkyl polymer. nih.gov This suggests an interaction between the etheric oxygen in the polymer chain and the liquid. nih.gov

Furthermore, the introduction of fluorinated components into polyurethane chains has been shown to enhance the hydrophobic and solvent-repellence characteristics of the material. researchgate.net As the content of the fluorinated component increases, the water and methylene (B1212753) iodide contact angles of the resulting film can increase significantly, indicating a highly repellent surface. researchgate.net Thin films of fluorinated bottlebrush polymers have also exhibited noticeably higher static water contact angles compared to their macromonomer precursors, reaching into the hydrophobic regime. rsc.org

The table below illustrates the effect of fluorination on the surface properties of polymers.

| Polymer Type | Surface Property | Contact Angle with Water | Critical Surface Tension |

| Non-fluorinated Polymer | Hydrophilic/Moderate | Lower | Higher |

| Fluoroalkyl Acrylate Polymer | Hydrophobic/Oleophobic | Higher | Remarkably Low |

| Fluorinated Ethylene Glycol Polymer | Modified Hydrophilicity | Smaller than fluoroalkyl polymer | Moderate |

This table presents a comparative overview of the surface properties of different types of polymers.

Investigations into the Environmental Fate and Biodegradation of Hydrofluoroether Alcohols

As with any chemical substance, understanding the environmental fate and potential for biodegradation of hydrofluoroether alcohols is of critical importance. These compounds are a subset of per- and polyfluoroalkyl substances (PFAS), a class of chemicals known for their persistence in the environment. scholaris.caoup.comnih.gov

Studies using microbial microcosms from wastewater treatment plant sludge have been conducted to investigate how different functional groups, such as heteroatom linkages and varying chain lengths, impact the ultimate fate of these novel PFAS structures. oup.comnih.govresearchgate.net Research has shown that hydrofluoroether alcohol congeners with a thioether group transform faster than their ether counterparts. nih.gov

The biodegradation of these compounds often results in the formation of transformation products. For example, the oxidation of the alcohol group leads to the corresponding carboxylic acid. oup.com In some cases, second-generation acid products are also observed. nih.gov While some of these transformation products may be resistant to further microbial action, others have shown the potential to completely mineralize over extended periods, particularly under photolytic conditions in surface water. scholaris.canih.gov This highlights the value of studying the functionalization of novel PFAS as a means to design compounds with improved environmental profiles. nih.gov

Applications in Advanced Analytical Methodologies

The unique properties of hydrofluoroethers also lend themselves to applications in advanced analytical methodologies. Their low viscosity and surface tension make them suitable as solvents in various analytical techniques. labinsights.nl They can be used as a medium for air tightness testing and voltage withstand testing in the electronics industry. labinsights.nl

Furthermore, they can serve as diluents for electronic coatings, screen coatings, fluorine oils, fluorine resins, and fluorine coatings. labinsights.nl In the realm of chemical analysis, they can be employed as reaction solvents and extraction solvents. labinsights.nl Their compatibility with a wide range of materials and their non-flammable nature make them a safe and effective choice for these applications. labinsights.nlfluorochemie.com

The development of "greener" synthetic routes for fluoroaromatics using catalysts like Copper (II) Fluoride also opens up new possibilities for their use in analytical chemistry. researchgate.net These methods provide more environmentally benign and economically attractive alternatives for producing fluorinated compounds that can be used as standards or reagents in various analytical procedures. researchgate.net

Suspect Screening and Identification of Fluorinated Organic Compounds

Suspect screening analysis is a powerful technique used to identify a wide range of chemical compounds in a sample with a pre-defined list of potential candidates, without the immediate need for analytical standards for every compound. This methodology is particularly crucial for the identification of emerging PFAS, including fluorinated ether alcohols and their derivatives, which are not part of routine monitoring programs.

The process typically employs high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap systems, which provide highly accurate mass measurements. This precision allows chemists to propose elemental compositions for detected signals. In suspect screening for fluorinated compounds, analysts use lists of known or predicted PFAS, which can include hundreds or thousands of substances. nih.gov When a feature in the sample's chromatogram matches the accurate mass of a compound on the suspect list, it is flagged as a tentative identification.

Further confidence in identification is achieved by examining isotopic patterns and, most importantly, by analyzing the fragmentation patterns (MS/MS spectra) of the ion . nih.gov These fragments provide structural clues that can help confirm the identity of the compound. For a compound like this compound or its derivatives, characteristic neutral losses or fragments related to the pentafluoropropoxy group would be expected.

While specific studies highlighting the suspect screening of this compound are not prominent in the reviewed literature, the techniques are designed to detect such fluorinated ethers. Non-targeted analysis (NTA) is a broader approach that seeks to identify all detectable compounds in a sample, not just those on a pre-defined list. alsglobal.com NTA workflows have successfully identified numerous PFAS classes in environmental samples, emphasizing that targeted methods alone may underestimate the total PFAS burden. nih.govalsglobal.com Fluorotelomer alcohols (FTOHs), which are structurally related to fluorinated alcohols, are known to be present in various commercial materials and can be released into the environment. nih.gov Analytical methods for FTOHs often rely on gas chromatography-mass spectrometry (GC-MS) or specialized liquid chromatography-mass spectrometry (LC-MS) techniques, as they can be challenging to ionize effectively. researchgate.netresearchgate.net

Table 1: Overview of Screening Techniques for Emerging Fluorinated Compounds

| Analytical Technique | Approach | Key Advantages | Relevance for Fluorinated Ethers |

|---|---|---|---|

| Suspect Screening | Matches high-resolution mass data against a predefined list of compounds. | Enables tentative identification of a wide range of known or expected compounds without standards. | Can identify compounds like this compound if they are included in the suspect list. |

| Non-Targeted Analysis (NTA) | Aims to identify all detectable chemical features in a sample. | Has the potential to discover novel and previously unknown fluorinated compounds. | Provides the most comprehensive picture of all fluorinated substances present, including unexpected derivatives. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for determining elemental composition. | Essential for both suspect screening and NTA to distinguish between compounds with similar nominal masses. | Critical for obtaining the accurate mass of the molecular ion and its fragments to propose a chemical formula. |

Method Development for Total Organic Fluorine Analysis

Targeted and suspect screening methods, while powerful, may not capture the entirety of fluorinated organic compounds in a sample. Many PFAS are not easily analyzable by standard LC-MS or GC-MS techniques, or they may be present as complex, unidentifiable mixtures. To address this gap, methods for measuring Total Organic Fluorine (TOF) have been developed to provide a measure of the total PFAS concentration.

The most common technique for TOF analysis is Combustion Ion Chromatography (CIC) . ifpmag.com In this method, a sample is combusted at high temperatures (typically over 1,000°C), which breaks the exceptionally strong carbon-fluorine (C-F) bond in all organic fluorine compounds. ifpmag.com The fluorine is converted into hydrogen fluoride (HF) gas, which is then captured in an absorption solution and measured as fluoride ions (F-) using ion chromatography. esaa.org

To determine the organic fluorine content, the amount of inorganic fluoride (which may be naturally present or added to water supplies) is measured separately and subtracted from the total fluorine measurement. ifpmag.com Variations of this method include:

Extractable Organic Fluorine (EOF): This method involves extracting the organic compounds from a sample using a solvent before combustion. This helps to remove inorganic fluoride and concentrate the organic fluorine-containing substances.

Adsorbable Organic Fluorine (AOF): In this technique, the sample is passed through an adsorbent material like activated carbon, which traps the organic compounds. The adsorbent is then combusted to measure the fluorine content.

These methods are invaluable for assessing the total PFAS load in a sample, providing a single value that includes legacy compounds, emerging chemicals, and unknown fluorinated precursors and transformation products. esaa.orgeurofins.com For instance, the TOF concentration in aqueous film-forming foam (AFFF) can be thousands of parts per million (mg/L), whereas regulatory limits for fluorine-free foams are set at very low levels (<1 ppm). ifpmag.com The significant difference often observed between the sum of targeted PFAS and the total organic fluorine value highlights the presence of this "dark matter". esaa.org

While no studies were found that specifically use this compound as a standard or focus for TOF method development, its chemical nature as a fluorinated organic compound means it would be fully captured by the combustion process. The development and refinement of TOF/EOF/AOF methods are critical for a more holistic approach to PFAS regulation and environmental risk assessment. researchgate.net

Table 2: Comparison of Total Organic Fluorine (TOF) Analytical Methods

| Method | Principle | Sample Types | Advantages | Limitations |

|---|---|---|---|---|

| Combustion Ion Chromatography (CIC) for TOF | High-temperature combustion of the entire sample to convert all fluorine to HF, followed by IC detection. | Water, soil, consumer products, AFFF. | Captures all organic fluorine, providing a total PFAS value. | Requires subtraction of inorganic fluoride, which can be a source of error if high. |

| Extractable Organic Fluorine (EOF) | Solvent extraction of organic compounds prior to combustion and IC analysis. | Water, soil, biota. | Removes inorganic fluoride interference; concentrates analytes. | Extraction efficiency may vary for different classes of PFAS. |

| Adsorbable Organic Fluorine (AOF) | Adsorption of organic compounds onto a material (e.g., activated carbon) before combustion. | Primarily water samples. | Effectively separates organic from inorganic fluorine. | Adsorption efficiency can be low for some short-chain or more polar PFAS. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 2,2,3,3,3-pentafluoro-1-propanol with a protected ethanol derivative (e.g., tosylate or mesylate) under anhydrous conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via (δ 3.6–4.2 ppm for ether-linked protons) and (δ -75 to -85 ppm for CF groups) . Ensure inert atmosphere to prevent hydrolysis of fluorinated intermediates .

Q. How do I verify the structural integrity of this compound post-synthesis?

- Methodology : Use multi-spectral analysis:

- IR Spectroscopy : Confirm O-H stretch (~3400 cm) and C-F stretches (1100–1250 cm) .

- GC-MS : Monitor molecular ion peak (expected m/z: 228.06 for CHFO) and fragmentation patterns .

- Elemental Analysis : Validate C, H, F, and O percentages (±0.3% deviation) .

Q. What are critical safety considerations for handling this compound?

- Methodology : Use PPE (gloves, goggles) due to potential irritation. Store in glass containers at ≤25°C (boiling point: 80–83°C; density: 1.505 g/mL). Avoid aqueous environments to prevent decomposition; work under nitrogen/vacuum for hygroscopic intermediates .

Advanced Research Questions

Q. How does the fluorinated ether moiety influence solvation properties in lithium-ion battery electrolytes?

- Methodology : Compare ionic conductivity (via impedance spectroscopy) of electrolytes containing this compound with non-fluorinated analogs. The electron-withdrawing CF groups enhance oxidative stability (>5 V vs. Li/Li) and reduce solvent flammability, as shown in fluorinated phospholane derivatives .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated intermediates?

- Methodology : Cross-reference experimental with DFT calculations (e.g., Gaussian09, B3LYP/6-31G* basis set). For example, unexpected peaks may arise from rotational isomers; variable-temperature NMR can confirm dynamic behavior .

Q. Can this compound serve as a monomer for fluorinated photopolymers in 3D printing?

- Methodology : Test photopolymerization kinetics (via photo-DSC) using this compound acrylate derivatives. The fluorinated side chains improve hydrophobicity (contact angle >110°) and reduce oxygen inhibition during curing .

Q. What are the environmental degradation pathways of this compound?

- Methodology : Conduct accelerated aging studies (UV/ozone exposure) and analyze breakdown products via LC-QTOF-MS. Perfluoroalkyl ethers may degrade into shorter-chain fluorocarbons (e.g., trifluoroacetate), requiring mitigation strategies .

Q. How does structural modification impact bioactivity in agrochemical derivatives?

- Methodology : Synthesize analogs (e.g., triazole-carboxamide derivatives) and evaluate pesticidal activity (IC) against target organisms. The pentafluoropropoxy group enhances membrane permeability and metabolic stability, as seen in flupoxam .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.